Ethyl(prop-2-yn-1-yl)amine hydrochloride

Description

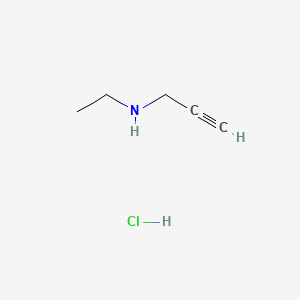

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTNDIHNEOASSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53227-33-1 | |

| Record name | ethyl(prop-2-yn-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Prop 2 Yn 1 Yl Amine Hydrochloride

Contemporary Approaches to N-Propargylation

N-propargylation, the introduction of a propargyl group (CH≡C-CH₂-) onto a nitrogen atom, is the key transformation for the synthesis of compounds like Ethyl(prop-2-yn-1-yl)amine (B3056154). Contemporary methods have moved beyond traditional multi-step syntheses, which often involve moisture-sensitive reagents and harsh conditions, towards more streamlined and efficient catalytic processes. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing atoms from all starting materials, represent a highly efficient approach for synthesizing complex molecules like propargylamines. phytojournal.comnih.gov These reactions are prized for their step and atom economy, reducing waste and simplifying synthetic procedures. libretexts.org The aldehyde-amine-alkyne (A³) and ketone-amine-alkyne (KA²) coupling reactions are prominent examples of MCRs used for the direct synthesis of N-propargylamines. nih.govresearchgate.net

The A³ coupling reaction is a powerful and straightforward one-pot method for preparing propargylamines. phytojournal.comlibretexts.org It involves the reaction of an aldehyde, an amine, and a terminal alkyne, typically in the presence of a metal catalyst. libretexts.orgwikipedia.org The general mechanism involves two key catalytic events: the activation of the terminal alkyne's C-H bond by the metal catalyst to form a metal acetylide, and the condensation of the aldehyde and amine to form an iminium ion intermediate. phytojournal.commdpi.combeilstein-journals.org The nucleophilic metal acetylide then attacks the electrophilic iminium ion, yielding the propargylamine (B41283) product. wikipedia.orgmdpi.com

Multicomponent Reactions (MCRs) for Direct Synthesis

Aldehyde-Amine-Alkyne (A3) Coupling Protocols

Transition Metal-Catalyzed A³ Coupling (e.g., Copper, Silver, Gold, Zinc, Iron, Palladium Catalysis)

A wide array of transition metals have been successfully employed to catalyze the A³ coupling reaction, with coinage metals being particularly effective. beilstein-journals.orgresearchgate.netmdpi.com

Copper (Cu): Copper salts, especially Cu(I) salts like CuBr, CuI, and CuCl, are the most widely used catalysts for A³ coupling due to their low cost, high efficiency, and stability. libretexts.orgmdpi.comrsc.org Copper catalysts effectively activate the terminal alkyne, facilitating the formation of a copper acetylide intermediate. mdpi.comorganic-chemistry.org Numerous copper-based catalytic systems have been developed, including those that operate under solvent-free conditions or in green solvents like water. wikipedia.orgrsc.orgorganic-chemistry.org Dicopper complexes have also been shown to be highly efficient, requiring low catalyst loading. rsc.org

Silver (Ag): Silver catalysts, such as silver iodide (AgI) or silver-N-heterocyclic carbene complexes, are also effective for promoting A³ coupling. organic-chemistry.orgtandfonline.com Silver-catalyzed reactions can often be performed in water without the need for co-catalysts or activators. organic-chemistry.org

Gold (Au): Gold catalysts, including Au(I) and Au(III) salts like AuBr₃ and AuCl₃, are highly efficient for A³ coupling and can catalyze the reaction with a broad range of substrates, including both aromatic and aliphatic aldehydes. mdpi.comorganic-chemistry.orgencyclopedia.pub Gold catalysis can achieve high yields even at very low catalyst loadings. encyclopedia.pub

Zinc (Zn): Zinc-based catalysts, such as Zn(OTf)₂ and dimethylzinc, have been utilized for A³ coupling. mdpi.comorganic-chemistry.org Zinc-mediated protocols can be effective under solvent-free conditions, offering a green and cost-effective option. organic-chemistry.org

Iron (Fe): Iron catalysts are an attractive option due to iron's abundance and low toxicity. Various iron compounds have demonstrated significant activity in catalyzing the A³ reaction. beilstein-journals.orgresearchgate.netmdpi.com

Palladium (Pd): While less common than coinage metals for this specific transformation, palladium complexes can also catalyze A³ coupling reactions.

The choice of catalyst and reaction conditions can be tailored to the specific substrates used. The following table provides examples of different transition metal catalysts and the conditions employed for A³ coupling reactions.

| Catalyst | Aldehyde | Amine | Alkyne | Conditions | Yield (%) | Reference |

| CuI | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Neat, 60°C, Microwave | High | scholaris.ca |

| AgI | Benzaldehyde | Piperidine | Phenylacetylene | Water, 80°C | 95% | organic-chemistry.org |

| AuBr₃ | Benzaldehyde | Piperidine | Phenylacetylene | Water, 100°C | 92% | encyclopedia.pub |

| Zn(OTf)₂ | Benzaldehyde | Piperidine | Phenylacetylene | Solvent-free, 80°C | 94% | organic-chemistry.org |

| [Cu₂(pip)₂] | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Toluene, 100°C | 98% | rsc.org |

Metal-Free A³ Coupling Strategies

While transition metal catalysis is dominant, concerns over cost and potential metal contamination of the final product have spurred the development of metal-free A³ coupling strategies. beilstein-journals.orgacs.org These methods rely on alternative modes of alkyne activation.

One notable approach is the decarboxylative A³ coupling, which uses alkynoic acids instead of terminal alkynes. acs.org This reaction can proceed under catalyst- and solvent-free conditions, particularly with specific substrates like ortho-hydroxybenzaldehydes. acs.org The mechanism is believed to involve an in-situ formed ortho-quinonoid intermediate that undergoes a concerted decarboxylation with the alkynoic acid. acs.org

Another strategy involves using specific aldehydes, such as salicylaldehyde (an ortho-hydroxybenzaldehyde), which can promote the reaction without a metal catalyst. beilstein-journals.org The ortho-hydroxy group is thought to activate the Csp–H bond of the terminal alkyne through a hydrogen-bonding interaction, facilitating the nucleophilic attack on the iminium ion and negating the need for a metal catalyst. beilstein-journals.org

The Ketone-Amine-Alkyne (KA²) coupling is a direct adaptation of the A³ reaction, where a ketone is used in place of an aldehyde. nih.govacs.org This multicomponent reaction is a valuable method for synthesizing α-tertiary propargylamines, which contain a sterically hindered tetrasubstituted carbon center adjacent to the nitrogen atom. researchgate.netnih.gov

The KA² coupling is generally more challenging than the A³ coupling. nih.gov Ketones are sterically more hindered and electronically less reactive than aldehydes, which makes the initial formation of the ketiminium ion intermediate and the subsequent nucleophilic attack by the metal acetylide more difficult. researchgate.netnih.gov Consequently, KA² reactions often require more forcing conditions, such as higher temperatures or microwave irradiation, and specialized catalytic systems. nih.gov

Various catalysts have been developed to facilitate the KA² coupling, including systems based on copper, gold, and zinc. nih.govresearchgate.net For instance, zinc acetate (B1210297) has been identified as an efficient, user-friendly, and environmentally benign catalyst for the KA² coupling, particularly under solvent-free conditions. nih.govacs.org Cooperative catalytic systems, such as a combination of CuBr₂ and Ti(OEt)₄, have been employed to couple challenging substrates like aromatic ketones. nih.gov

| Catalyst | Ketone | Amine | Alkyne | Conditions | Yield (%) | Reference |

| Zn(OAc)₂ | Cyclohexanone | Piperidine | Phenylacetylene | Neat, 80°C | 97% | nih.govacs.org |

| CuI | Cyclohexanone | Benzylamine | Phenylacetylene | Neat, Microwave | High | nih.gov |

| AuBr₃ | Cyclohexanone | Morpholine (B109124) | Phenylacetylene | Neat, 60°C | High | researchgate.net |

| CuCl₂/Ti(OEt)₄ | Acetophenone | Piperidine | Phenylacetylene | Toluene, 110°C | 74% | nih.gov |

Beyond multicomponent reactions, the synthesis of propargylamines can be achieved through more traditional nucleophilic addition pathways. A common method involves the addition of a metal acetylide (a powerful carbon nucleophile) to an imine or iminium ion. organic-chemistry.orgnih.gov This two-step approach first requires the formation of the imine from an aldehyde or ketone and an amine, which is then reacted with a pre-formed or in-situ generated acetylide, often a lithium or Grignard reagent. nih.gov

Another pathway involves the Michael addition of an amine to an α,β-unsaturated ketone, followed by C-C bond cleavage and subsequent addition of an in-situ formed copper acetylide to the resulting iminium ion intermediate. nih.govacs.org This copper-catalyzed, one-pot process allows for the synthesis of diverse propargylamines from readily available starting materials. acs.org Furthermore, propargylzinc reagents can undergo nucleophilic addition to electrophiles like aldehydes to form related structures. researchgate.net These methods provide alternative routes to the propargylamine core structure, complementing the efficiency of MCRs.

Nucleophilic Addition Reactions

Addition of Acetylide Nucleophiles to Imines/Enamines

A fundamental and widely employed method for the synthesis of propargylamines involves the nucleophilic addition of metal acetylides to imines or their precursors. nih.govnih.gov This approach constructs the carbon-carbon bond adjacent to the nitrogen atom, directly installing the propargyl group. The reaction generally proceeds through the in situ formation of an iminium ion, which then undergoes nucleophilic attack by the acetylide.

The mechanism commences with the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, respectively. In the context of synthesizing Ethyl(prop-2-yn-1-yl)amine, an N-ethylimine would be the key intermediate. This imine is then activated, often by a Lewis acid or through protonation, to generate a more electrophilic iminium species. A metal acetylide, typically a lithium, sodium, or magnesium derivative of acetylene, then acts as the nucleophile, attacking the iminium carbon to forge the new C-C bond and yield the target N-propargylamine. masterorganicchemistry.com

Catalytic variants of this reaction, often employing copper, gold, or iridium complexes, allow for the direct use of terminal alkynes with amines and aldehydes in a three-component coupling reaction (A³ coupling). organic-chemistry.orguantwerpen.be This circumvents the need for pre-formation of the organometallic acetylide reagent.

Illustrative Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Typical Yield (%) |

| Aldehyde/Ketone & Ethylamine (B1201723) | Terminal Alkyne | Cu(I) salt | Ethyl(prop-2-yn-1-yl)amine derivative | 70-95 |

| Pre-formed N-Ethylimine | Lithium Acetylide | - | Ethyl(prop-2-yn-1-yl)amine derivative | 60-90 |

Enantioselective Propargylation Reactions

The synthesis of chiral propargylamines, which are valuable building blocks in medicinal chemistry, can be achieved through enantioselective propargylation reactions. nih.gov These methods introduce a stereocenter at the carbon atom bearing the alkyne and the amino group. This is typically accomplished by using a chiral catalyst that directs the approach of the nucleophile to one face of the prochiral imine.

Several catalytic systems have been developed for this purpose, often involving transition metals such as copper, zinc, or iridium complexed with chiral ligands. organic-chemistry.orgnih.gov For instance, a copper(I) catalyst in combination with a chiral bis(oxazoline) (PyBox) or other suitable chiral ligand can effectively catalyze the asymmetric addition of a terminal alkyne to an imine, yielding the corresponding propargylamine with high enantiomeric excess. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool for enantioselective propargylamine synthesis. nih.gov Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can activate the imine towards nucleophilic attack and create a chiral environment, thereby inducing stereoselectivity in the product. nih.gov

Key Features of Enantioselective Propargylation:

| Catalyst Type | Chiral Ligand/Motif | Typical Enantiomeric Excess (ee %) |

| Copper(I) | PyBox, QUINAP | 80-99 |

| Zinc(II) | BINOL-based ligands | 75-95 |

| Organocatalyst | Chiral Phosphoric Acid | 85-97 |

Alkylation and Amination Reactions for N-Propargylamine Formation

A straightforward and common method for the synthesis of N-propargylamines is the direct alkylation of a primary or secondary amine with a propargyl halide, such as propargyl bromide or propargyl chloride. libretexts.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the propargyl halide, displacing the halide ion.

For the synthesis of Ethyl(prop-2-yn-1-yl)amine, this would involve the reaction of ethylamine with a propargyl halide. libretexts.org To favor the formation of the desired secondary amine and minimize over-alkylation to the tertiary amine and quaternary ammonium (B1175870) salt, an excess of the starting amine is often employed. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. chemicalbook.com

A closely related synthesis of N,N-diethylpropargylamine, an analogue of the target compound, involves the reaction of diethylamine with 3-bromoprop-1-yne in the presence of potassium carbonate as the base and toluene as the solvent. This reaction proceeds at room temperature with a high yield. chemicalbook.com

Representative Reaction Data for Amination of Propargyl Halides:

| Amine | Propargyl Electrophile | Base | Solvent | Product | Yield (%) |

| Diethylamine | Propargyl Bromide | K₂CO₃ | Toluene | N,N-Diethylpropargylamine | 94 chemicalbook.com |

| Ethylamine | Propargyl Bromide | Excess Ethylamine | Ethanol | Ethyl(prop-2-yn-1-yl)amine | Moderate to Good |

C-H Functionalization Routes to N-Propargylamines

More recent and atom-economical approaches to N-propargylamines involve the direct functionalization of C-H bonds. nih.gov This strategy avoids the pre-functionalization of the starting materials, such as the conversion of an amine to a halide. One such method is the copper-catalyzed oxidative cross-coupling of a tertiary amine with a terminal alkyne. organic-chemistry.org This reaction involves the activation of a C(sp³)-H bond adjacent to the nitrogen atom and a C(sp)-H bond of the alkyne, followed by the formation of a new C-C bond.

While this method is well-established for tertiary amines, its application to secondary amines like ethylamine to directly install a propargyl group is less common and more challenging. However, advancements in catalysis are continually expanding the scope of C-H functionalization reactions. nih.govnih.govrsc.org

Another emerging strategy is the palladium-catalyzed alkynylation of C(sp³)-H bonds, which has been demonstrated for amides. nih.gov Such methodologies, while not yet widely applied to simple secondary amines for propargylamine synthesis, represent a promising future direction for the efficient construction of these molecules.

General Scheme for C-H Functionalization:

| Amine Substrate | Alkyne Substrate | Catalyst System | Key Features |

| Tertiary N-Alkylamines | Terminal Alkynes | Lewis Acid / Organocopper | Direct conversion of α-amino C-H bonds. nih.gov |

| Tertiary Aliphatic Amines | 1-Iodoalkynes | FeCl₂ / TBHP | Iron-catalyzed C-H alkynylation. |

Synthesis of the Hydrochloride Salt Form

Acid-Base Reaction Mechanisms for Salt Formation

The conversion of Ethyl(prop-2-yn-1-yl)amine to its hydrochloride salt is a straightforward acid-base reaction. Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. masterorganicchemistry.com When Ethyl(prop-2-yn-1-yl)amine is treated with hydrochloric acid (HCl), the nitrogen atom is protonated, forming the ethyl(prop-2-yn-1-yl)ammonium cation. The chloride ion (Cl⁻) from the HCl then acts as the counter-ion, resulting in the formation of the ionic salt, Ethyl(prop-2-yn-1-yl)amine hydrochloride.

This reaction is typically carried out by dissolving the free amine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol, and then adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol or diethyl ether). The resulting salt is generally much less soluble in the organic solvent than the free amine and will often precipitate out of the solution, allowing for easy isolation by filtration. The formation of the hydrochloride salt is often desirable as it typically results in a stable, crystalline solid that is easier to handle and purify than the often-liquid free amine.

Purification and Isolation Techniques for Hydrochloride Salts

The purification and isolation of amine hydrochloride salts, such as this compound, are critical steps to ensure the final product's purity and stability. The conversion of a free amine to its hydrochloride salt is often, in itself, a method of purification, as the salt typically exhibits different solubility characteristics than the free base and associated impurities rochester.edu.

Commonly employed techniques for the purification of amine hydrochlorides include:

Recrystallization : This is a primary method for purifying solid amine hydrochlorides. The choice of solvent is crucial; the compound should be soluble in the hot solvent and sparingly soluble at cooler temperatures. For basic compounds like amines, organic acids such as acetic acid or their mixtures with other solvents can be effective for recrystallization researchgate.net. Common solvents include water, ethanol, or mixtures such as diethyl ether and hexane rochester.edu. The process involves dissolving the crude salt in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

Precipitation : This technique involves dissolving the impure hydrochloride salt in a solvent in which it is soluble and then adding a miscible "anti-solvent" in which the salt is insoluble, causing the pure product to precipitate out of the solution google.com. Another approach is to dissolve the free amine in a suitable solvent and bubble gaseous hydrogen chloride through the solution, causing the hydrochloride salt to precipitate google.com.

Sublimation/Vaporization : For certain amine hydrohalides, purification can be achieved through vaporization or sublimation. To prevent decomposition of the salt back into the free amine and hydrogen halide at elevated temperatures, the process is often carried out in the presence of the corresponding hydrogen halide gas. For instance, aniline hydrochloride can be purified by heating it in the presence of excess gaseous hydrogen chloride, followed by condensation of the pure salt google.com.

A general process for preparing and crystallizing a crystalline hydrohalide of an organic amine involves dissolving the free base in a protic solvent, adding a trialkylsilylhalogenide, allowing the crystals to form, and then collecting the pure crystals googleapis.com.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of propargylamines, including Ethyl(prop-2-yn-1-yl)amine, to develop more sustainable and environmentally benign processes. These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and designing processes with high atom and step economy.

Solvent-Free and Aqueous Medium Methodologies

A significant advancement in the green synthesis of propargylamines is the development of methodologies that eliminate the need for volatile and often toxic organic solvents.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste, lower costs, and simplify product purification. A heterogeneous copper-catalyzed A³ coupling reaction (a three-component reaction of an aldehyde, an amine, and an alkyne) has been developed for propargylamine synthesis under solvent-free conditions researchgate.net. This approach not only prevents pollution associated with solvents but can also lead to higher reaction rates and yields. Similarly, a zinc-catalyzed A³ coupling has been shown to be effective without a solvent organic-chemistry.org. The elimination of solvents is a key aspect of making chemical processes greener semanticscholar.org.

Aqueous Medium Methodologies: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of propargylamines has been successfully achieved in water. For example, a three-component coupling reaction catalyzed by silver iodide proceeds in high yields in water without the need for a co-catalyst organic-chemistry.org. Gold(III) salen complexes have also been used to catalyze the A³ coupling reaction in water at mild temperatures (40°C), producing propargylamines in excellent yields organic-chemistry.org. These methods demonstrate the feasibility of using aqueous media for the efficient synthesis of this important class of compounds.

Catalyst Design for Sustainability and Reusability

The design of catalysts that are not only efficient but also sustainable and reusable is a cornerstone of green chemistry in propargylamine synthesis. The focus is on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, minimizing waste and cost.

Magnetically Recyclable Catalysts: One innovative approach involves anchoring a catalyst to magnetic nanoparticles. A novel magnetic nanocatalyst was developed by anchoring silver(I) to a functionalized α-Fe₂O₃ core. This catalyst proved highly effective in the A³ coupling reaction, producing propargylamines in excellent yields (91–98%) in short reaction times (25–45 min) bohrium.comtandfonline.com. Crucially, the catalyst can be easily recovered using an external magnet and has been shown to be reusable for at least 10 consecutive cycles without a significant drop in its catalytic activity bohrium.comtandfonline.com.

Metal-Organic Framework (MOF) Catalysts: Metal-organic frameworks (MOFs) have emerged as promising platforms for heterogeneous catalysis. A copper-functionalized MOF, MIL-101(Cr)-SB-Cu, has been successfully employed as a reusable catalyst for the A³ coupling reaction under solvent-free conditions. This catalyst demonstrates high activity, and its benefits include low catalyst loading, straightforward recovery, and sustained activity over several uses researchgate.net.

Nanoparticle-Based Catalysts: Supported cobalt nanoparticles on N-doped carbon have been developed as a general and reusable catalyst for the N-alkylation of amines with alcohols via the "borrowing hydrogen" methodology researchgate.netnih.govsemanticscholar.org. This method provides a sustainable route to a wide range of amines and showcases the potential of well-designed nanoparticle catalysts for green chemical synthesis.

Interactive Table: Comparison of Reusable Catalysts in Propargylamine Synthesis

| Catalyst | Support | Reaction Type | Key Advantages | Reusability | Source |

| Ag(I) Complex | Magnetic Nanoparticles (α-Fe₂O₃) | A³ Coupling | High yield (91-98%), short reaction time, easy magnetic recovery | 10 cycles | bohrium.comtandfonline.com |

| Cu(II) Complex | Metal-Organic Framework (MIL-101(Cr)) | A³ Coupling | Solvent-free, low catalyst loading, easy recovery | Recyclable with minimal loss of activity | researchgate.net |

| Co Nanoparticles | N-doped Carbon | N-alkylation with alcohols | General for various amines, uses readily available alcohols | Recyclable | researchgate.netnih.gov |

Atom and Step Economy in Synthetic Routes

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product . The ideal reaction has 100% atom economy, where all atoms from the reactants are found in the final product, generating no waste byproducts scranton.edulibretexts.org. Addition and rearrangement reactions are classic examples of 100% atom-economical processes scranton.edunih.gov.

Application to Propargylamine Synthesis: The synthesis of propargylamines via multicomponent reactions (MCRs), particularly the A³ coupling of an aldehyde, an amine, and an alkyne, is a prime example of a process with high atom and step economy nih.govphytojournal.com.

High Atom Economy: The A³ coupling is fundamentally an addition-type reaction where the three components combine, typically with the loss of only a single molecule of water. This results in a very high percentage of the atoms from the starting materials being incorporated into the final propargylamine product, minimizing waste phytojournal.com. This contrasts sharply with reactions like the Wittig reaction, which is often cited for its poor atom economy due to the generation of a stoichiometric triphenylphosphine oxide byproduct .

By combining three simple starting materials directly into the desired product in a single step, MCRs like the A³ coupling represent a powerful strategy for achieving the green chemistry goals of maximizing both atom and step economy nih.govnih.gov.

Interactive Table: Conceptual Comparison of Synthetic Routes to Propargylamines

| Feature | Traditional Linear Synthesis | One-Pot A³ Coupling (MCR) |

| Number of Steps | Multiple (e.g., imine formation, then alkynylation) | Single Step |

| Intermediate Isolation | Required at each step | Not required |

| Step Economy | Low | High |

| Atom Economy | Often lower due to protecting groups or stoichiometric reagents | High (typically only loses H₂O) |

| Waste Generation | Higher (more solvents, reagents, and byproducts) | Minimal |

| Overall Efficiency | Lower | Higher |

Reactivity Profiles and Chemical Transformations of Ethyl Prop 2 Yn 1 Yl Amine Hydrochloride

Transformations Involving the Alkyne Functionality

The terminal C≡C triple bond in Ethyl(prop-2-yn-1-yl)amine (B3056154) hydrochloride is a region of high electron density, making it an excellent participant in cycloaddition reactions where it can act as a dipolarophile or a π-system component.

Cycloaddition reactions involving alkynes are powerful tools for the synthesis of five-membered heterocyclic rings. The terminal alkyne of Ethyl(prop-2-yn-1-yl)amine hydrochloride is well-suited for such transformations, particularly with 1,3-dipolar species.

The reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is the cornerstone of "click chemistry." This transformation is prized for its high efficiency, selectivity, and biocompatibility. This compound, possessing a terminal alkyne, is a prime substrate for these reactions.

####### 3.1.1.1.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with an azide. The presence of the copper catalyst dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-regioisomer. magtech.com.cn For this compound, the reaction would proceed by coordinating the alkyne to a copper(I) center, which facilitates the cycloaddition with an organic azide. The amine group on the molecule could potentially influence the reaction by coordinating with the copper catalyst, though the reaction is generally robust and tolerates a wide range of functional groups. researchgate.net

Research on N-propargylamine derivatives, which are structurally similar to Ethyl(prop-2-yn-1-yl)amine, demonstrates the feasibility of this reaction. For example, N-propargylcinnolinones have been successfully reacted with benzyl (B1604629) azide in the presence of various copper(I) N-heterocyclic carbene complexes to yield the corresponding 1,4-disubstituted triazoles. researchgate.net This highlights the applicability of the CuAAC reaction to molecules containing the propargylamine (B41283) scaffold.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Propargylamine Analogues

| Alkyne Reactant | Azide Reactant | Copper Catalyst | Solvent | Product Regiochemistry | Ref |

|---|---|---|---|---|---|

| N-Propargylcinnolinone | Benzyl Azide | [(IMes)CuBr] | Dichloromethane | 1,4-disubstituted | researchgate.net |

This table presents data for analogues to illustrate the expected reactivity.

####### 3.1.1.1.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a potentially cytotoxic copper catalyst. magtech.com.cn This reaction relies on the inherent ring strain of a cyclic alkyne, such as a cyclooctyne, to drive the cycloaddition with an azide. rsc.org In the context of this compound, it would not be the strained partner. Instead, it would be modified to carry an azide group to react with a strained alkyne, or conversely, the amine could be used to synthesize a more complex azide-containing molecule. The driving force for SPAAC is the release of ring strain in the cyclic alkyne upon forming the aromatic triazole ring. magtech.com.cn The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov

While direct examples involving this compound are not prominent, the principle of SPAAC is based on the azide-alkyne reactivity. A synthetic derivative of the title compound bearing an azide could readily react with various strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). magtech.com.cn

Table 2: Second-Order Rate Constants for SPAAC with Various Cycloalkynes

| Strained Alkyne | Azide | Rate Constant (k₂) [M⁻¹s⁻¹] | Ref |

|---|---|---|---|

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~1.0 | magtech.com.cn |

| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.3 | magtech.com.cn |

This table illustrates typical reaction rates for SPAAC, which would be applicable if Ethyl(prop-2-yn-1-yl)amine was derivatized into an azide.

####### 3.1.1.1.3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.orgchalmers.se Unlike CuAAC, the proposed mechanism for RuAAC does not involve a metal-acetylide intermediate. Instead, it is thought to proceed through an oxidative coupling pathway to form a six-membered ruthenacycle, followed by reductive elimination to give the triazole product. nih.govacs.org This alternative regioselectivity is a significant advantage, allowing for the synthesis of a different isomer from the same starting materials.

Catalysts such as pentamethylcyclopentadienyl ruthenium(II) chloride complexes, [Cp*RuCl], are highly effective for this transformation. organic-chemistry.org These catalysts are compatible with a wide array of terminal and even internal alkynes. nih.gov Therefore, this compound would be an excellent substrate for RuAAC, reacting with various organic azides to selectively produce 1,5-disubstituted triazoles. Studies on similar propargylic alcohols have demonstrated that ruthenium catalysts can effectively promote the cycloaddition, underscoring the potential for the title compound to participate in this reaction. chalmers.se

Table 3: Representative Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

| Alkyne Reactant | Azide Reactant | Ruthenium Catalyst | Product Regiochemistry | Ref |

|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | CpRuCl(PPh₃)₂ | 1,5-disubstituted | organic-chemistry.org |

| 1-Octyne | Benzyl Azide | CpRuCl(COD) | 1,5-disubstituted | organic-chemistry.org |

This table provides representative examples of the RuAAC reaction with terminal alkynes.

Beyond azides, the alkyne functionality of this compound can react with a variety of other 1,3-dipoles to generate different five-membered heterocycles. chesci.com These reactions are also instances of (3+2) cycloadditions. The alkyne acts as the "2π" component (dipolarophile), and the 1,3-dipole provides the "4π" component. chesci.com

Common 1,3-dipoles that react with alkynes include:

Nitrile Oxides: Generated in situ from oxime halides, nitrile oxides react with terminal alkynes like that in this compound to form isoxazoles. These reactions can be highly regioselective. nih.govmdpi.com

Nitrones: These 1,3-dipoles react with alkynes to yield isoxazolines. The reaction offers a route to complex nitrogen- and oxygen-containing heterocycles. rsc.orgrsc.org

Nitrile Imines: Typically generated in situ from hydrazonoyl halides, nitrile imines undergo cycloaddition with alkynes to produce pyrazoles. chim.it

In each of these cases, this compound would serve as the dipolarophile, with its terminal alkyne reacting with the 1,3-dipole. The ethylamine (B1201723) side chain would be incorporated into the final heterocyclic product, allowing for the synthesis of a diverse library of substituted heterocycles.

Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Synthesis

Cyclization and Cycloisomerization Pathways for Heterocycle Formation

The dual functionality of propargylamines makes them ideal precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These reactions often proceed with high atom economy through intramolecular cyclization or cycloisomerization pathways, where the amine and alkyne moieties interact to form new ring systems.

Propargylamines, including ethyl(prop-2-yn-1-yl)amine, are foundational building blocks for numerous significant N-heterocycles. beilstein-journals.orgnih.govresearchgate.net The specific heterocycle formed can be directed by the choice of reaction partners, catalysts, and conditions.

Pyrroles: Polysubstituted pyrroles can be synthesized from propargylamines through various methods. One approach involves the base-promoted cyclization of N-propargyl β-enaminones. acs.org Another efficient method is the DBU-mediated intramolecular cycloaddition of N-alkyl propargylamines, which proceeds through a dihydropyrrole intermediate that is subsequently oxidized. acs.orgacs.org Free-radical cyclization has also been employed to create pyrrole-containing fused heteroaromatics. nih.gov

Quinolines: Quinolines are accessible through the palladium-catalyzed cyclization of propargylamines, which tolerates a wide range of functional groups on the aromatic rings of the substrates. mdpi.comresearchgate.net This transformation provides a direct route to functionalized quinoline (B57606) heterocycles under relatively mild conditions. mdpi.com Alternative routes from N-propargylamines exist, highlighting the versatility of this precursor in quinoline synthesis. rsc.orgresearchgate.net

Indoles: The synthesis of indoles from propargylamines can be achieved through methods like the trifluoroacetic acid-promoted amino-Claisen rearrangement of tertiary propargylamines with arynes. researchgate.net This metal-free protocol allows for the modular construction of highly functionalized indoles. researchgate.net

Imidazoles: Tetrasubstituted imidazoles can be prepared via a one-pot, two-step, three-component reaction involving N-propargylamines, terminal alkynes, and N-sulfonyl azides. rsc.org Another route involves the reaction of propargylamines with carbodiimides, catalyzed by a titanacarborane monoamide, which proceeds through dehydrative aromatization of a dihydro-imidazole intermediate. rsc.orgorganic-chemistry.org A transition-metal-free approach utilizes a base-mediated hydroamination of propargylamines with isothiocyanates, which undergoes a regioselective 5-exo-dig cycloisomerization to yield imidazole-2-thiones. organic-chemistry.org

Thiazoles: Thiazole derivatives are readily synthesized from N-propargylamines. A common method involves the reaction with isothiocyanates. beilstein-journals.orgnih.gov For instance, secondary α,α-disubstituted N-propargylamines react with isothiocyanates in a catalyst-free thiourea (B124793) formation followed by intramolecular thia-Michael cyclization. beilstein-journals.org Microwave-assisted synthesis in the presence of p-toluenesulfonic acid (PTSA) also provides an efficient route to 2-aminothiazole (B372263) derivatives. nih.gov Another strategy is the thermal cyclocondensation of N-propargylamines with carbon disulfide to produce thiazole-2-thiones. beilstein-journals.orgnih.gov

| Starting Materials | Catalyst/Reagent | Conditions | Product | Yield | Ref |

| N-Propargylamine, Isothiocyanate | p-Toluenesulfonic acid (PTSA) | Microwave irradiation | 2-Aminothiazole derivative | Good | nih.gov |

| 2-Amino-N-propargylaniline, CS₂ | None, then KOH/Ethanol | Heat | 2-Benzylthiazolo[3,2-a]benzimidazole | Good | beilstein-journals.orgnih.gov |

| N-Propargylamine, Carbon Disulfide | NaOH | Water, Heat | Thiazole-2-thione | High | researchgate.net |

Oxazoles: The cycloisomerization of propargyl amides, which can be formed from the corresponding propargylamines, is a practical method for oxazole (B20620) synthesis. nih.gov A mild, silica (B1680970) gel-mediated cycloisomerization yields 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. nih.gov Alternatively, N-propargylic amides can undergo transition-metal-free intramolecular cyclization to form oxazole derivatives. organic-chemistry.org NIS-mediated iodocyclization of N-sulfonyl propargylamides also provides a route to oxazoles following a 5-exo-dig process and subsequent oxidation. acs.org

Pyridines: Polysubstituted pyridines can be synthesized efficiently through a tandem sequence involving the condensation of propargylamines with unsaturated carbonyl compounds. nih.gov This process proceeds via an alkyne isomerization and a 6π 3-azatriene electrocyclization. nih.govrsc.org Copper-catalyzed oxidative annulation of cyclic ketones with propargylamine also serves as a cost-effective and scalable one-pot synthesis of fused pyridines. acs.org

| Starting Materials | Catalyst/Reagent | Conditions | Product | Yield | Ref |

| Propargylamine, Unsaturated Carbonyl | DBU | PhCl, Heat | Polysubstituted Pyridine | Up to 95% | nih.govrsc.org |

| Cyclic Ketone, Propargylamine | CuCl₂ | i-PrOH, Air | Fused Pyridine | Good | acs.org |

| N-propargylamine, Alkyne | Au-catalyst | - | Dihydropyridine | Moderate to High | rsc.org |

Pyrrolidines: The reduction of the alkyne in propargylamines can lead to the formation of pyrrolidines. A gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides produces enantioenriched pyrrolidines in excellent yields. organic-chemistry.org Propargylamines are also key intermediates in the synthesis of various pyrrolidine (B122466) derivatives through different synthetic strategies. researchgate.netrsc.org

Thiazepines: While the synthesis of many heterocycles from propargylamines is well-documented, the formation of thiazepines from this compound is less commonly reported in the surveyed chemical literature.

The strategic placement of reactive functional groups in propargylamines facilitates their use in cascade (or tandem) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach enhances synthetic efficiency and complexity generation.

A notable example is the synthesis of pyridines from propargylamines and unsaturated carbonyl compounds, which proceeds through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence. nih.gov Similarly, gold-catalyzed cascade reactions of N-propargylamines with alkynes can furnish multisubstituted dihydropyridines. rsc.org

The synthesis of pyrroles can also be achieved via a one-pot tandem enyne cross metathesis-cyclization reaction, demonstrating a powerful strategy for building this heterocyclic core. organic-chemistry.org In quinoline synthesis, palladium-catalyzed cyclization of propargylamines represents a highly selective transformation that proceeds in a cascade fashion. mdpi.com These reactions highlight the ability to use a single precursor like a propargylamine and, by carefully selecting the catalyst and reaction conditions, trigger a cascade of events to build complex heterocyclic frameworks with high selectivity and atom economy. mdpi.comresearchgate.net

Metal-Catalyzed Additions and Cross-Coupling Reactions

The terminal alkyne of this compound is susceptible to a variety of metal-catalyzed transformations, including additions across the triple bond and cross-coupling reactions at the terminal carbon.

Hydrometallation involves the addition of a metal-hydride (M-H) bond across the carbon-carbon triple bond of the propargyl group. This reaction is a powerful tool for generating vinyl-metal species, which can then be quenched or used in subsequent transformations. While specific studies on the hydrometallation of this compound are not extensively detailed, the general reactivity of alkynes suggests that this substrate would be amenable to such reactions. Catalysts based on metals like ruthenium, rhodium, palladium, and copper are commonly used for the hydrostannation, hydrosilylation, and hydroboration of alkynes. The resulting vinyl-metal intermediates are valuable for creating stereodefined substituted alkenes.

Cross-coupling reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds, and the propargyl group is an excellent participant in several of these transformations.

Sonogashira Cross-Coupling: The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction, typically catalyzed by a combination of palladium and copper salts, is conducted under mild, basic conditions. wikipedia.orgorganic-chemistry.org this compound, after deprotonation of the terminal alkyne, can act as the nucleophilic partner in this coupling, allowing for the attachment of various aryl or vinyl substituents to the propargyl moiety. researchgate.net This methodology is widely employed in the synthesis of complex molecules and conjugated systems. researchgate.netlibretexts.org

Enyne Ring-Closing Metathesis (RCEYM): Enyne metathesis is a metal carbene-catalyzed reaction between an alkene and an alkyne to form a 1,3-diene. organic-chemistry.orgwikipedia.org When the alkene and alkyne are present in the same molecule, an intramolecular reaction, known as Ring-Closing Enyne Metathesis (RCEYM), can occur to form cyclic dienes. wikipedia.orgrsc.org By tethering an alkene to the nitrogen atom of ethyl(prop-2-yn-1-yl)amine, the resulting substrate can undergo RCEYM to produce nitrogen-containing heterocycles. rsc.orguwindsor.ca This reaction is a powerful tool for constructing both carbocyclic and heterocyclic ring systems and has been applied to the synthesis of complex natural products. uwindsor.canih.gov A related transformation, enyne cross-metathesis, has been used in tandem with cyclization to synthesize 1,2,3-substituted pyrroles from propargylamines. organic-chemistry.org

Hydrogenation and Reduction Chemistry

The alkyne functional group in this compound can be selectively reduced to either an alkene or an alkane, providing access to different classes of amine compounds. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Partial Reduction to Alkenes: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), typically results in the syn-selective addition of hydrogen to the alkyne, yielding the corresponding (Z)-allylamine, ethyl(prop-2-en-1-yl)amine.

Complete Reduction to Alkanes: Full reduction of the triple bond to a single bond can be achieved using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This process converts ethyl(prop-2-yn-1-yl)amine to ethyl(propyl)amine.

Tandem Hydrogenation/Cyclization: The reduction of the alkyne can also be part of a tandem reaction sequence. For instance, a gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has been developed to synthesize various enantioenriched pyrrolidines, demonstrating the synthetic utility of combining alkyne reduction with cyclization. organic-chemistry.org

Electrophilic Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is fundamental to many of its synthetic applications. The coordination of a metal catalyst, such as palladium, with the alkyne can enhance its electrophilicity, facilitating subsequent reactions. mdpi.com

One of the key reactions involving the alkyne moiety is its participation in cycloaddition reactions. mdpi.com These reactions are powerful methods for constructing cyclic and heterocyclic systems. For instance, propargylamines can undergo palladium-catalyzed cyclization to form functionalized quinolines. nih.govresearchgate.net This transformation proceeds through the coordination of the palladium catalyst to the alkyne, which increases its electrophilic character and allows for an intramolecular nucleophilic attack by an N-substituted aromatic ring. mdpi.com

The electrophilicity of the alkyne is also exploited in addition reactions. In the presence of a suitable catalyst, various nucleophiles can add across the triple bond. psu.edu This reactivity allows for the synthesis of a wide array of functionalized alkenes. The electronic properties of the substituents on the alkyne and the reaction conditions can influence the regioselectivity and stereoselectivity of these additions. acs.org

Furthermore, the alkyne can act as an electrophile in multicomponent reactions, such as the A3 coupling (aldehyde-amine-alkyne), to produce more complex propargylamines. mdpi.comresearchgate.net In these reactions, an iminium ion, generated in situ from an aldehyde and an amine, is attacked by a metal acetylide, which is formed from the terminal alkyne. psu.eduresearchgate.net

Interactive Data Table: Examples of Electrophilic Reactions of the Alkyne Moiety

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

| Cyclization | Pd(OAc)₂ | Functionalized Quinolines | mdpi.com, nih.gov, researchgate.net |

| A3 Coupling | Cu(I) salts, Au(III) salts | Substituted Propargylamines | mdpi.com, psu.edu, researchgate.net |

| Addition | Various electrophiles | Functionalized Alkenes | acs.org |

Transformations Involving the Amine Functionality

The secondary amine group in this compound is a key functional group that dictates a significant portion of its chemical behavior.

As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org This nucleophilicity allows it to react with a variety of electrophiles, leading to the formation of a wide range of derivatives. mdpi.comlibretexts.org Common derivatization reactions include acylation and sulfonation.

For instance, the amine can react with acid chlorides to form amides or with sulfonyl chlorides to produce sulfonamides. libretexts.org These reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups and for the protection of the amine functionality during subsequent transformations.

The amine's nucleophilicity is also central to its role in multicomponent reactions like the A3 coupling, where it reacts with an aldehyde to form an iminium ion intermediate. researchgate.net The amine can also participate in Michael additions to activated alkenes. nih.gov

The reactivity of the amine can be modulated by the reaction conditions. In acidic media, the amine is protonated to form an ammonium (B1175870) salt, which is non-nucleophilic. libretexts.org Conversely, in the presence of a base, the free amine is regenerated, restoring its nucleophilic character.

Interactive Data Table: Derivatization Reactions of the Amine Functionality

| Electrophile | Product Class | Reference |

| Acid Chloride | Amide | libretexts.org |

| Sulfonyl Chloride | Sulfonamide | libretexts.org |

| Aldehyde | Iminium ion (intermediate) | researchgate.net |

| Activated Alkenes | β-Amino ketones (via Michael addition) | nih.gov |

While amines are generally poor leaving groups in nucleophilic substitution and elimination reactions, their ability to depart can be enhanced under specific conditions. libretexts.orglibretexts.org For the amine in ethyl(prop-2-yn-1-yl)amine to act as a leaving group, it typically needs to be converted into a better leaving group.

One common strategy is quaternization of the nitrogen atom through exhaustive alkylation to form a tetraalkylammonium salt. libretexts.org These quaternary ammonium salts can then undergo elimination reactions, such as the Hofmann elimination, in the presence of a strong base. libretexts.org In this process, the ammonium group is eliminated, leading to the formation of an alkene. The regioselectivity of the Hofmann elimination often favors the formation of the least substituted alkene. libretexts.org

Another approach involves the activation of the amine by converting it into a sulfonyl derivative, such as a benzenedisulfonylimide. nih.gov This creates a much better leaving group that can be displaced by nucleophiles in substitution reactions, often with inversion of configuration. nih.gov

In the context of aromatic systems, an amine group can sometimes be displaced in nucleophilic aromatic substitution reactions, particularly if the aromatic ring is activated by electron-withdrawing groups. rsc.org

Rearrangement and Isomerization Chemistry

This compound and its derivatives can undergo several interesting rearrangement and isomerization reactions, leading to the formation of valuable structural motifs.

A characteristic reaction of propargylamines is the base-catalyzed isomerization to form allenamines (N-allenyl compounds). nih.govbeilstein-journals.org This transformation involves a prototropic rearrangement where a proton is abstracted from the carbon adjacent to the nitrogen and the triple bond, followed by reprotonation at the terminal alkyne carbon. This process leads to the formation of a cumulative double bond system characteristic of allenes. beilstein-journals.org

The equilibrium between the propargylamine and the allenamine can be influenced by the substituents on the nitrogen and the alkyne, as well as the reaction conditions. nih.gov In many cases, the allenamine is the thermodynamically more stable isomer. beilstein-journals.org These allenamine intermediates are themselves versatile synthetic building blocks, capable of participating in various cycloaddition and other reactions. acs.org

The isomerization can be sensitive to the electronic nature of the substituents. For example, in related systems, electron-donating groups can facilitate the isomerization, while electron-withdrawing groups may hinder it. nih.gov

Under certain conditions, the isomerization of propargylamines can proceed further to yield conjugated dienes, such as 1-azadienes. mdpi.comnih.gov This transformation can be promoted by a base, such as tetrabutylammonium (B224687) acetate, and typically involves the initial formation of an allenic intermediate. mdpi.com This intermediate can then undergo a subsequent prototropic isomerization to afford the thermodynamically stable conjugated 1-azadiene. mdpi.com

These 1-azadienes are valuable synthetic intermediates that can be used in a variety of subsequent transformations, including cycloaddition reactions to construct complex heterocyclic frameworks. mdpi.comacs.org For example, in situ generated 1-azadienes can react with homophthalic anhydride (B1165640) in a [4+2]-formal cycloaddition to produce dihydropyridin-2(1H)-ones. mdpi.com The ability to selectively form either quinolines or 1-azadienes from the same propargylamine precursor by simply changing the catalyst or promoter highlights the synthetic utility of these compounds. mdpi.comnih.govresearchgate.net

Interactive Data Table: Isomerization Products and Conditions

| Starting Material | Reagent/Catalyst | Product | Reference |

| N-Propargylamide | Base | Allenamide | nih.gov, beilstein-journals.org |

| Propargylamine | Bu₄NOAc | 1-Azadiene | mdpi.com |

| Propargylamine | Pd(OAc)₂ | Quinolines (via cyclization) | mdpi.com, nih.gov, researchgate.net |

Derivatization and Functionalization Strategies

The strategic derivatization of this compound focuses on the independent or sequential reactions of its amine and alkyne moieties. This allows for the systematic construction of diverse molecular frameworks.

Ethyl(prop-2-yn-1-yl)amine is classified as a propargylic amine, as the nitrogen atom is bonded to the carbon adjacent to the alkyne (C-3 of the propane (B168953) chain). A homopropargylic amine features an additional methylene (B1212753) group, placing the nitrogen at the C-4 position relative to the alkyne. The direct conversion of a propargylic amine to a homopropargylic amine is not a single-step process and requires a synthetic sequence to extend the carbon chain.

One plausible strategy to synthesize a homopropargylic amine from N-ethyl-N-propargylamine involves a two-step process:

Alkynylation: The terminal alkyne is first deprotonated using a strong base, such as n-butyllithium, to form a lithium acetylide. This nucleophile can then react with a one-carbon electrophile, typically formaldehyde.

Reduction: The resulting propargylic alcohol intermediate can then be converted to the target homopropargylic amine through various methods, such as conversion to a halide followed by nucleophilic substitution with an azide and subsequent reduction.

This sequence effectively inserts a carbon atom between the original propargylic carbon and a newly introduced functional group, which can then be converted to an amine, thus forming the homopropargylic amine structure. A general representation of this transformation is detailed in the reaction scheme below.

Table 1: Hypothetical Synthesis of a Homopropargylic Amine Derivative

| Starting Material | Reagent 1 | Reagent 2 | Intermediate Product | Final Product Class |

| N-Ethyl-N-propargylamine | 1. n-BuLi2. Formaldehyde (CH₂O) | NaN₃, then LiAlH₄ | N-Ethyl-N-(4-hydroxybut-2-yn-1-yl)amine | Homopropargylic Amine Derivative |

The dual functionality of ethyl(prop-2-yn-1-yl)amine allows for the synthesis of a wide range of substituted derivatives through reactions at either the nitrogen atom or the terminal alkyne.

N-Alkylation and N-Acylation

The secondary amine of N-ethyl-N-propargylamine is nucleophilic and can readily react with electrophiles. masterorganicchemistry.com N-alkylation with alkyl halides introduces a third substituent on the nitrogen, yielding a tertiary amine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, N-acylation occurs upon reaction with acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.uk This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

Mannich Reaction

The terminal alkyne of N-ethyl-N-propargylamine can participate in the Mannich reaction, a three-component condensation involving an aldehyde (like formaldehyde), and a secondary amine. researchgate.netlibretexts.org In this context, N-ethyl-N-propargylamine itself can act as the amine component. More significantly for derivatization, the terminal alkyne can react with an iminium ion, generated in situ from an aldehyde and a different secondary amine (e.g., morpholine (B109124) or piperidine), to yield a new, more complex propargylamine. wikipedia.orgthieme-connect.de This copper-catalyzed reaction is a powerful tool for C-C bond formation. researchgate.net

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgwikipedia.org This reaction, catalyzed by a combination of palladium and copper(I) salts, allows for the direct attachment of aromatic or vinylic moieties to the terminal carbon of the propargyl group in N-ethyl-N-propargylamine. organic-chemistry.orgyoutube.comyoutube.com This functionalization strategy is extensively used to synthesize conjugated enynes and arylalkynes, which are valuable intermediates in medicinal chemistry and materials science. libretexts.orgkcl.ac.uk

Azide-Alkyne Cycloaddition (Click Reaction)

The propargyl group is a quintessential substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting N-ethyl-N-propargylamine with various organic azides (R-N₃), a diverse library of triazole-containing derivatives can be synthesized under mild conditions. This strategy is widely employed for creating complex molecular linkages in various chemical and biological applications.

The table below summarizes these derivatization strategies, providing examples of reactants and the corresponding classes of substituted products formed from ethyl(prop-2-yn-1-yl)amine.

Table 2: Derivatization Reactions of Ethyl(prop-2-yn-1-yl)amine

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |

| N-Alkylation | Benzyl Bromide | K₂CO₃ | DMF, rt | Tertiary Propargylamine |

| N-Acylation | Acetyl Chloride | Triethylamine | CH₂Cl₂, 0 °C to rt | N-Propargyl Acetamide |

| Mannich Reaction | Formaldehyde | Piperidine | CuI | Diaminopentyne Derivative |

| Sonogashira Coupling | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | N-Ethyl-N-(3-phenylprop-2-yn-1-yl)amine |

| Azide-Alkyne Cycloaddition | Benzyl Azide | - | CuSO₄, Sodium Ascorbate | 1,2,3-Triazole Derivative |

Mechanistic Insights and Computational Investigations

Mechanistic Elucidation of Synthetic Routes

The most common and efficient method for synthesizing propargylamines, including ethyl(prop-2-yn-1-yl)amine (B3056154), is the A³ (aldehyde-alkyne-amine) coupling reaction. mdpi.comresearchgate.net This multicomponent reaction offers a highly atom-economical and straightforward approach to these valuable compounds. researchgate.netphytojournal.com

The metal-catalyzed N-propargylation, particularly the A³ coupling, proceeds through a well-defined catalytic cycle. While various transition metals can catalyze this reaction, copper and gold complexes are among the most extensively studied and utilized. mdpi.comresearchgate.net The generalized mechanism begins with the activation of the terminal alkyne by the metal catalyst. nih.gov

The key steps in a typical copper-catalyzed A³ coupling cycle are:

Formation of a Metal-Alkyne Complex: The metal catalyst, often a Cu(I) species, coordinates to the triple bond of the alkyne, forming a π-complex. This interaction increases the acidity of the terminal alkyne proton. mdpi.comnih.gov

Formation of a Metal Acetylide: An amine present in the reaction mixture acts as a base, deprotonating the activated alkyne to form a copper acetylide intermediate. nih.gov

Iminium Ion Formation: Concurrently, the aldehyde and amine react to form an iminium ion. phytojournal.com

Nucleophilic Addition: The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. nih.gov This step leads to the formation of the desired propargylamine (B41283) product.

Catalyst Regeneration: The metal catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.gov

Gold-catalyzed N-propargylation follows a similar mechanistic pathway, with gold(I) acetylides being key intermediates in the catalytic cycle. researchgate.net

The A³ coupling reaction is a prime example of a process that relies on the in situ generation of reactive intermediates. mdpi.comrsc.org The formation of both the iminium ion and the metal acetylide within the reaction vessel is critical for the success of the synthesis. phytojournal.com

The metal acetylide, generated through the deprotonation of the terminal alkyne by a base in the presence of a metal catalyst, is the nucleophilic partner in this transformation. nih.gov The nature of the metal and the ligands coordinated to it can significantly influence the nucleophilicity and reactivity of the acetylide species.

Proton transfer events are fundamental to the A³ coupling mechanism. The initial deprotonation of the terminal alkyne to form the metal acetylide is a critical proton transfer step. nih.gov Furthermore, after the nucleophilic addition of the acetylide to the iminium ion, a final proton transfer step is often required to yield the neutral propargylamine product.

The stabilization of the various intermediates in the catalytic cycle is also of paramount importance. The coordination of ligands to the metal center can stabilize the metal-alkyne complex and the subsequent metal acetylide. Similarly, the counterions present in the reaction mixture can play a role in stabilizing charged intermediates like the iminium ion.

Mechanistic Understanding of Chemical Transformations

Ethyl(prop-2-yn-1-yl)amine and other propargylamines are versatile synthetic intermediates that can undergo a variety of chemical transformations, including cyclization and rearrangement reactions. nih.govkcl.ac.uk

Under certain reaction conditions, particularly in the presence of a strong acid or a Lewis acid, propargylamines can form propargylic cations. These carbocations are highly reactive intermediates that can participate in a range of subsequent reactions. The stability of the propargylic cation is influenced by the substituents on the nitrogen atom and the alkyne moiety.

The reactivity of propargylic cations is diverse. They can be trapped by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. They can also undergo rearrangements to form more stable carbocationic species or eliminate a proton to form allenes or conjugated enynes.

The cyclization and rearrangement reactions of propargylamines often proceed through fascinating and highly reactive intermediates such as allenylmetal complexes and allenamine intermediates.

In the presence of certain metal catalysts, particularly gold and other transition metals, propargylamines can undergo isomerization to form allenamine intermediates. These allene (B1206475) derivatives are themselves valuable synthetic building blocks and can participate in various cycloaddition and rearrangement reactions. For instance, gold-catalyzed cycloisomerization reactions can proceed through the activation of the alkyne, leading to intermediates that can undergo further transformations. nih.gov

Allenylmetal complexes can also be generated from propargylamines. These species exhibit unique reactivity and can be key intermediates in a variety of catalytic cycles, leading to the formation of complex heterocyclic structures. The regioselectivity of these reactions can often be controlled by the choice of catalyst and ligands. nih.gov

Transition State Analysis

The study of reaction mechanisms involving ethyl(prop-2-yn-1-yl)amine hydrochloride, particularly in nucleophilic substitution reactions, necessitates a thorough understanding of the transition state. The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the point of maximum energy, which must be overcome for reactants to convert into products. libretexts.orglibretexts.org For a typical bimolecular nucleophilic substitution (SN2) reaction, which is a plausible pathway for this compound, the transition state is characterized by a five-coordinate carbon center. masterorganicchemistry.compressbooks.pub

In such a transition state, the nucleophile is in the process of forming a new bond with the electrophilic carbon, while the leaving group is simultaneously breaking its bond. libretexts.orgpressbooks.pub This arrangement results in a trigonal bipyramidal geometry where the central carbon and three non-reacting substituents lie on a plane, with the incoming nucleophile and the departing leaving group positioned on opposite sides. masterorganicchemistry.compressbooks.pub The stability of this transition state is a critical determinant of the reaction rate; factors that stabilize the transition state will lower the activation energy and thus accelerate the reaction. libretexts.org Steric hindrance around the reaction center can significantly impact the stability of the SN2 transition state, with bulkier substituents generally leading to a slower reaction rate due to increased steric crowding. libretexts.orglibretexts.org

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the geometry and energy of these transient species. sciforum.net Through computational modeling, it is possible to calculate the activation energies for different reaction pathways, providing insight into the most favorable mechanistic routes. researchgate.net For instance, in related systems, DFT calculations have been employed to explore the intrinsic reaction coordinates and characterize the transition states involved in SN2 reactions. libretexts.org

Application of Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the chemical behavior of molecules like this compound at an atomic and electronic level. These methods provide deep insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of chemical systems. researchgate.net It is particularly effective for mapping out potential energy surfaces, which allows for the detailed study of reaction pathways and the characterization of transition states. sciforum.net For reactions involving compounds structurally similar to ethyl(prop-2-yn-1-yl)amine, DFT has been successfully applied to understand reaction mechanisms, such as bimolecular nucleophilic substitution (SN2). researchgate.net

DFT calculations can determine the geometries of reactants, products, intermediates, and transition states. researchgate.net By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is the energy barrier that must be surmounted for the reaction to proceed. researchgate.net The transition state is located at the peak of this energy profile. libretexts.org Computational studies on analogous systems have demonstrated that DFT can be used to analyze the thermodynamics and kinetics of reaction pathways, providing a rationale for observed product distributions. researchgate.net For example, in the study of related propargyl systems, DFT calculations have elucidated why certain reaction pathways are favored over others by comparing the activation energies of different transition states. researchgate.net

Table 1: Representative Data from DFT Calculations on a Model SN2 Reaction

| Parameter | Value | Description |

| Reactant Complex Energy | -750.5 Hartree | The energy of the initial complex formed between the nucleophile and the substrate. |

| Transition State Energy | -750.45 Hartree | The maximum energy along the reaction coordinate, representing the energy barrier. |

| Product Complex Energy | -751.0 Hartree | The energy of the complex formed after the reaction is complete. |

| Activation Energy (Ea) | 31.4 kcal/mol | The energy difference between the transition state and the reactant complex. |

| Reaction Energy (ΔErxn) | -313.9 kcal/mol | The overall energy change of the reaction, indicating an exothermic process. |

Note: The data in this table is illustrative and based on typical values for SN2 reactions studied by DFT; it does not represent specific experimental data for this compound.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.comlibretexts.org By calculating the molecular orbitals of this compound, it is possible to gain insights into its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. researchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a molecule like ethyl(prop-2-yn-1-yl)amine, the propargyl group introduces a π-system, which influences the nature and energy of the frontier molecular orbitals. lumenlearning.comlibretexts.org The π-orbitals of the alkyne can participate in reactions, and their interaction with the amine functionality can be analyzed through MO calculations. researchgate.net Computational studies on similar propargyl systems have used MO analysis to explain regioselectivity in nucleophilic addition reactions, suggesting that charge distribution and the nature of the frontier orbitals guide the reaction pathway. researchgate.net

Predictive modeling in chemistry leverages computational algorithms and machine learning to forecast the outcomes of chemical reactions, including reactivity and selectivity. acs.orguvic.ca These models are often built upon large datasets of experimental reaction data and use molecular descriptors to represent the features of reactants and catalysts. uvic.ca

For a compound like this compound, predictive models could be developed to anticipate its behavior in various chemical transformations. For instance, a model could predict the likelihood of a reaction occurring at the nitrogen atom versus the alkyne functionality under specific conditions. acs.org Such models often employ techniques like quantitative structure-activity relationship (QSAR) or more advanced machine learning approaches like neural networks. uvic.canih.gov

The process typically involves:

Data Collection: Gathering a large dataset of known reactions involving similar functional groups (amines, alkynes). nih.gov

Descriptor Calculation: Generating a set of numerical descriptors for each molecule that encode its structural and electronic properties. nih.gov

Model Training: Using machine learning algorithms to learn the relationship between the molecular descriptors and the observed reaction outcomes (e.g., yield, regioselectivity). acs.orgacs.org

Model Validation: Testing the model's predictive power on a separate set of reactions not used in the training process. uvic.ca

Advanced Analytical Characterization in Ethyl Prop 2 Yn 1 Yl Amine Hydrochloride Research

Spectroscopic Characterization Techniques

The definitive identification and structural elucidation of a chemical compound like Ethyl(prop-2-yn-1-yl)amine (B3056154) hydrochloride rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

No experimental ¹H NMR spectra for Ethyl(prop-2-yn-1-yl)amine hydrochloride have been found in the searched literature and databases. For comparative purposes, the related compound, propargylamine (B41283) hydrochloride, shows characteristic signals for its alkynyl proton and the protons on the carbons adjacent to the nitrogen atom and the triple bond. nih.gov It would be expected that the ¹H NMR spectrum of this compound would show distinct signals corresponding to the ethyl group (a quartet and a triplet) and the propargyl group (a triplet for the terminal alkyne proton and a singlet or narrowly split signal for the methylene (B1212753) protons adjacent to the nitrogen).

¹³C NMR Spectroscopy

While a ¹³C NMR spectrum for the free base, N-ethyl-N-propargylamine, is noted in the PubChem database, specific experimental data for the hydrochloride salt is not available. sigmaaldrich.com The spectrum of the free base would provide a strong indication of the chemical shifts for the carbon atoms in the hydrochloride salt, with expected downfield shifts for carbons alpha to the protonated nitrogen. For comparison, the ¹³C NMR spectrum of propargylamine hydrochloride displays signals for the two sp-hybridized carbons of the alkyne and the sp³-hybridized carbon of the methylene group. nih.gov

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

There is no information available in the public domain regarding two-dimensional NMR experiments (such as COSY, HSQC, or HMBC) for this compound. These advanced techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found. It is anticipated that the IR spectrum would exhibit characteristic absorption bands. These would include a sharp, weak band for the terminal alkyne C-H stretch around 3300 cm⁻¹, a weak to medium band for the C≡C triple bond stretch near 2100-2260 cm⁻¹, and broad, strong absorptions in the 2400-3000 cm⁻¹ region, which are characteristic of the N-H stretches in an amine hydrochloride salt. uzh.ch

Mass Spectrometry (MS)

Mass spectrometry data for this compound is not available. However, GC-MS data for the free base, N-ethyl-N-propargylamine, is listed in the PubChem database. sigmaaldrich.com The mass spectrum of the free base would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of ethyl and propargyl groups. For the hydrochloride salt, an electrospray ionization (ESI) mass spectrum would be expected to show the protonated molecule of the free base.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)